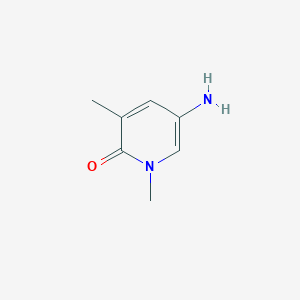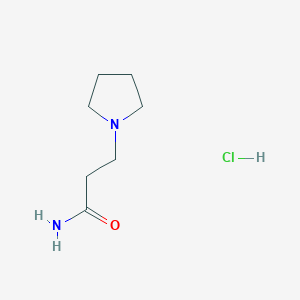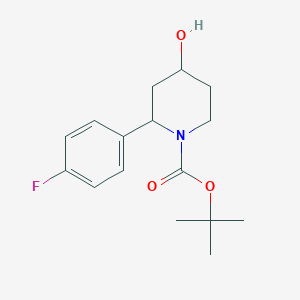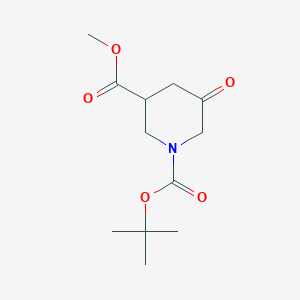
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as Methyl 1-Boc-5-oxo-piperidine-3-carboxylate and 1-O-tert-butyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate .
Synthesis Analysis
The synthesis of this compound involves the use of diethylaminosulfur trifluoride in dichloromethane at -78 to 20℃ under an inert atmosphere . The reaction mixture is stirred at room temperature overnight, then water and dichloromethane are added . The organic layer is dried, filtered, and concentrated in vacuo. The residue is purified by SiO2 chromatography to afford the product .Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8H,5-7H2,1-4H3 . Its canonical SMILES representation is CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)OC . Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.28 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 257.12632271 g/mol . The topological polar surface area is 72.9 Ų . It has 18 heavy atoms in its structure .Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, involves a series of steps starting from 4-methylpyridinium and includes SN2 substitution, borohydride reduction, oxidation, and acylation. The total yield can reach 80.2% using this method, which offers advantages like easily obtained raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Stereoselective Syntheses : Research on tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives focused on their reaction with L-selectride in anhydrous tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses are significant for creating trans isomers via Mitsunobu reaction and subsequent alkaline hydrolysis (V. Boev et al., 2015).
3-allylation and Synthons Production : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent interaction with BrCH2CH=CRR' yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).
X-Ray and DFT Analyses : The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and its coupling with aromatic aldehyde was characterized using spectroscopic methods, X-ray crystallography, and DFT analyses. This study highlights the importance of intramolecular hydrogen bonding in stabilizing molecular structures (N. Çolak et al., 2021).
Stereoselective Synthesis of Piperidine Derivatives : The synthesis of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates involved the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols. This process leads to the formation of cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing high stereoselectivity in cyclization reactions (A. I. Moskalenko & V. Boev, 2014).
Applications in Medicinal Chemistry
Antibacterial Agents Synthesis : Research into fluoronaphthyridines as antibacterial agents involved synthesizing a series of compounds, including those with the 1-tert-butyl moiety. This study contributed to understanding the structure-activity relationships and identifying promising candidates for therapeutic agents (D. Bouzard et al., 1992).
Synthesis of Chiral Auxiliaries : The synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) from L-alanine showcased its use as a chiral auxiliary in dipeptide synthesis. This research highlights the role of such compounds in the synthesis of enantiomerically pure compounds, crucial in medicinal chemistry (A. Studer et al., 1995).
Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, was developed. This synthesis includes diastereoselective reduction and isomerization steps, proving applicable for large-scale operations (H. Jona et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQIJJJKPJVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1303974-96-0 | |
| Record name | 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

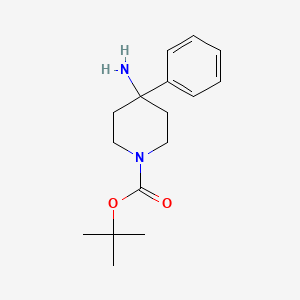




![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)

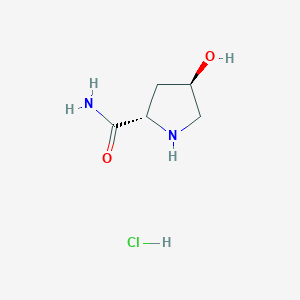

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
